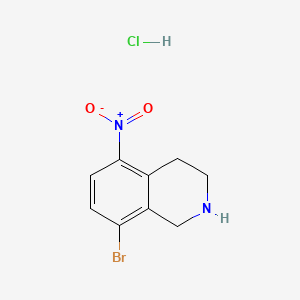

8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a brominated and nitrated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are bicyclic aromatic amines with diverse pharmacological and synthetic applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10BrClN2O2 |

|---|---|

Molecular Weight |

293.54 g/mol |

IUPAC Name |

8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C9H9BrN2O2.ClH/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8;/h1-2,11H,3-5H2;1H |

InChI Key |

OZDIVHDQPJXPKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)[N+](=O)[O-])Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination and nitration of 1,2,3,4-tetrahydroisoquinoline. The process begins with the bromination of the aromatic ring, followed by nitration under controlled conditions to introduce the nitro group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes oxidation to form aromatic isoquinoline derivatives. This transformation typically requires strong oxidizing agents:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 80–100°C | 8-Bromo-5-nitroisoquinoline |

| CrO₃ | Acetic acid, reflux | Partially oxidized intermediates |

Key findings:

-

Complete aromatization is achieved with KMnO₄ under acidic conditions, yielding the fully conjugated isoquinoline system .

-

Chromium-based oxidants may require extended reaction times due to steric hindrance from the bromine and nitro groups.

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under controlled conditions:

| Reduction Method | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 25–40 psi H₂, 25°C | 8-Bromo-5-amino-1,2,3,4-tetrahydroisoquinoline |

| SnCl₂/HCl | Reflux in HCl/EtOH | Partially reduced intermediates (e.g., hydroxylamine) |

Key findings:

-

Catalytic hydrogenation preserves the tetrahydro ring while selectively reducing the nitro group.

-

Strong acidic conditions (SnCl₂/HCl) risk ring dehydrogenation or bromine displacement .

Nucleophilic Substitution

The bromine atom at position 8 participates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (aq.) | DMF, 80°C, 12 h | 8-Amino-5-nitro-1,2,3,4-tetrahydroisoquinoline |

| Thiophenol | K₂CO₃, DMSO, 60°C | 8-Phenylthio-5-nitro-THIQ |

Key findings:

-

Electron-withdrawing nitro group at position 5 activates the bromine for substitution .

-

Steric effects from the tetrahydro ring slow reaction kinetics compared to fully aromatic analogs.

Nitro Group Transformations

-

Diazotization : Treatment with NaNO₂/HCl forms diazonium intermediates, enabling coupling reactions (e.g., Sandmeyer reactions).

-

Nitration : Further nitration is sterically hindered but feasible under fuming HNO₃/H₂SO₄ at 0°C, producing polynitro derivatives .

Ring-Modification Reactions

-

Dehydrohalogenation : Elimination of HCl under basic conditions (e.g., NaOH/EtOH) yields unsaturated isoquinoline derivatives.

Critical Analysis of Reactivity

-

Steric Effects : The tetrahydro ring reduces accessibility to the C-8 bromine, necessitating polar aprotic solvents (DMF/DMSO) for substitutions .

-

Electronic Effects : The nitro group strongly deactivates the ring but directs electrophiles to meta/para positions relative to itself.

This compound’s versatility in substitutions, reductions, and ring modifications makes it invaluable for pharmaceutical and materials science research.

Scientific Research Applications

8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its bromine and nitro functional groups. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

The following analysis compares 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (hereafter referred to as the "target compound") with its structural analogs based on substituent type, position, molecular properties, and applications.

Substituent Type and Position

8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CID 84690332)

- Molecular Formula : C₁₀H₁₂BrN

- SMILES : CC1=C2CCNCC2=C(C=C1)Br

- Key Differences :

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (BLD Pharmatech)

- Molecular Formula : C₁₀H₁₁BrN₂O₂

- Key Differences: Substituent positions reversed: Bromo at position 5 and nitro at position 7.

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₉H₁₀BrClFN

- Key Differences: Fluoro substituent at position 6 vs. nitro at position 3.

Molecular Weight and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|

| Target Compound (Inferred) | ~278.5 | 8-Br, 5-NO₂ |

| 8-Bromo-5-methyl analog (CID 84690332) | 226.11 | 8-Br, 5-CH₃ |

| 5-Bromo-8-nitro isomer (BLD Pharmatech) | 287.12 | 5-Br, 8-NO₂ |

| 8-Bromo-6-fluoro analog | 266.54 | 8-Br, 6-F |

- Key Observations :

- The nitro group increases molecular weight by ~46 g/mol compared to methyl or halogen substituents.

- Nitro-containing compounds (e.g., BLD Pharmatech’s isomer) may exhibit lower solubility in aqueous media due to polarity and hydrogen-bonding capacity .

Biological Activity

8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1784954-99-9) is a synthetic compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H9BrN2O2

- Molecular Weight : 257.08 g/mol

- CAS Number : 1784954-99-9

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against various pathogens, including SARS-CoV-2. For instance, compounds structurally related to 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline have demonstrated significant inhibition of viral replication in vitro.

| Compound | EC50 (μM) | Selective Index |

|---|---|---|

| Compound A (related) | 3.15 | >63.49 |

| Compound B (related) | 2.78 | >71.94 |

These results suggest that modifications to the tetrahydroisoquinoline scaffold can enhance antiviral activity, potentially making it a candidate for further development in antiviral therapies .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective properties. They are believed to exert effects through modulation of neurotransmitter systems and reduction of oxidative stress. The compound's structure allows it to interact with various receptors in the central nervous system, providing a basis for its potential use in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline is influenced by its structural elements. Key findings regarding its SAR include:

- Bromine Substitution : The presence of bromine at the 8-position enhances lipophilicity and receptor binding affinity.

- Nitro Group : The nitro group at the 5-position is critical for biological activity, potentially influencing electron distribution and reactivity .

Study on Antiviral Activity

A recent study synthesized various tetrahydroisoquinoline derivatives and tested their efficacy against SARS-CoV-2 in Vero E6 cells. The results indicated that certain modifications significantly improved antiviral potency compared to standard treatments like chloroquine .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death and promote neuronal survival through antioxidant mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroisoquinoline scaffold. Bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions, while nitration at the 5-position requires careful control of nitric acid/sulfuric acid mixtures to avoid over-nitration. Post-synthesis, intermediates should be characterized via -NMR and -NMR to confirm regioselectivity, with mass spectrometry (MS) for molecular weight validation. Hydrochloride salt formation is confirmed by elemental analysis and FT-IR for HCl incorporation .

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodological Answer : Purity (>95%) should be verified via reverse-phase HPLC using a C18 column (acetonitrile/water gradient). Stability tests under varying temperatures (e.g., 4°C, -20°C) and humidity levels are critical. Lyophilization is recommended for long-term storage to prevent hydrolysis of the nitro group. Periodic re-analysis using LC-MS is advised to detect degradation products, particularly de-bromination or nitro-group reduction .

Q. What spectroscopic techniques are essential for structural elucidation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is necessary to confirm the molecular formula. -NMR in DMSO-d6 or CDCl3 can resolve the tetrahydroisoquinoline ring protons, while 2D NMR (COSY, HSQC) clarifies substitution patterns. X-ray crystallography may be employed if single crystals are obtainable, providing definitive proof of stereochemistry and salt formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro and bromo groups in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. The nitro group’s electron-withdrawing nature may direct electrophilic attacks to specific ring positions, while the bromo group’s steric and electronic profiles influence cross-coupling reactions (e.g., Suzuki-Miyaura). Solvent effects should be simulated using polarizable continuum models (PCM) to refine reaction conditions .

Q. What strategies resolve contradictory data in bioactivity assays involving this compound?

- Methodological Answer : Contradictions in IC50 values or binding affinities may arise from impurities or assay conditions. Repetition under standardized protocols (e.g., fixed DMSO concentration, temperature) is critical. Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) can validate results. Additionally, quantitative structure-activity relationship (QSAR) models may reconcile discrepancies by identifying confounding structural features .

Q. How can researchers design experiments to explore the compound’s mechanism of action in neurological targets?

- Methodological Answer : In vitro receptor binding assays (e.g., dopamine or serotonin receptors) should be paired with calcium imaging or patch-clamp electrophysiology to assess functional modulation. Knockdown/knockout models (e.g., CRISPR-Cas9) can isolate target specificity. Metabolomic profiling (LC-MS/MS) may reveal downstream signaling pathways influenced by the compound .

Q. What methodologies optimize catalytic asymmetric synthesis of this chiral tetrahydroisoquinoline derivative?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation using transition-metal catalysts (e.g., Ru-BINAP complexes) can induce enantioselectivity. Reaction progress should be monitored via chiral HPLC or circular dichroism (CD). Kinetic resolution studies and enantiomeric excess (ee) calculations are critical for optimizing yield and stereochemical purity .

Data Analysis and Theoretical Frameworks

Q. How do researchers integrate this compound into a broader theoretical framework for isoquinoline alkaloid studies?

- Methodological Answer : Link the compound’s properties (e.g., electronic effects of nitro/bromo substituents) to established alkaloid reactivity paradigms. Comparative studies with natural analogs (e.g., papaverine derivatives) can highlight structure-function relationships. Theoretical models should be grounded in Hammett substituent constants (σ) to predict reaction pathways or bioactivity trends .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.